molecular formula C9H11F2N B1252209 1,1-Difluoro-1-phenylpropan-2-amine CAS No. 39038-72-7

1,1-Difluoro-1-phenylpropan-2-amine

Cat. No.: B1252209
CAS No.: 39038-72-7
M. Wt: 171.19 g/mol
InChI Key: CTOGXYQJJYYTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-1-phenylpropan-2-amine is a synthetic compound that belongs to the class of phenylpropanamines It is characterized by the presence of two fluorine atoms attached to the first carbon of the propanamine chain, along with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-1-phenylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with diethylaminosulfur trifluoride (DAST) to introduce the difluoro group. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product. Safety measures are crucial due to the reactivity of fluorinating agents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-1-phenylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The difluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of phenylpropanone derivatives.

    Reduction: Formation of phenylpropanamines.

    Substitution: Formation of various substituted phenylpropanamines depending on the nucleophile used.

Scientific Research Applications

1,1-Difluoro-1-phenylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, although detailed studies are still ongoing.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-difluoro-1-phenylpropan-2-amine involves its interaction with specific molecular targets. The presence of the difluoro group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets are subject to ongoing research, but it is believed that the compound may modulate neurotransmitter systems or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-3-phenylpropan-2-amine
  • 1,1,1-Trifluoro-N-methyl-3-phenylpropan-2-amine
  • 1,1,1,2,3,3-Hexadeuterio-3-phenyl-propan-2-amine

Uniqueness

1,1-Difluoro-1-phenylpropan-2-amine is unique due to the specific positioning of the difluoro group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1,1-difluoro-1-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-7(12)9(10,11)8-5-3-2-4-6-8/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOGXYQJJYYTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959878
Record name 1,1-Difluoro-1-phenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39038-72-7
Record name beta,beta-Difluoroamphetamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039038727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Difluoro-1-phenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.